(1R,3S,5R)-2-azabicyclo[3.1.0]hexane-3-carboxylic acid hydrochloride (1R,3S,5R)-2-azabicyclo[3.1.0]hexane-3-carboxylic acid hydrochloride
Brand Name: Vulcanchem
CAS No.: 1807939-32-7
VCID: VC7458269
InChI: InChI=1S/C6H9NO2.ClH/c8-6(9)5-2-3-1-4(3)7-5;/h3-5,7H,1-2H2,(H,8,9);1H/t3-,4-,5+;/m1./s1
SMILES: C1C2C1NC(C2)C(=O)O.Cl
Molecular Formula: C6H10ClNO2
Molecular Weight: 163.6

(1R,3S,5R)-2-azabicyclo[3.1.0]hexane-3-carboxylic acid hydrochloride

CAS No.: 1807939-32-7

Cat. No.: VC7458269

Molecular Formula: C6H10ClNO2

Molecular Weight: 163.6

* For research use only. Not for human or veterinary use.

(1R,3S,5R)-2-azabicyclo[3.1.0]hexane-3-carboxylic acid hydrochloride - 1807939-32-7

Specification

CAS No. 1807939-32-7
Molecular Formula C6H10ClNO2
Molecular Weight 163.6
IUPAC Name (1R,3S,5R)-2-azabicyclo[3.1.0]hexane-3-carboxylic acid;hydrochloride
Standard InChI InChI=1S/C6H9NO2.ClH/c8-6(9)5-2-3-1-4(3)7-5;/h3-5,7H,1-2H2,(H,8,9);1H/t3-,4-,5+;/m1./s1
Standard InChI Key SQFNKGNUVXRNFR-ZDQHTEEMSA-N
SMILES C1C2C1NC(C2)C(=O)O.Cl

Introduction

Structural Characteristics

Molecular Configuration

The core structure of (1R,3S,5R)-2-azabicyclo[3.1.0]hexane-3-carboxylic acid hydrochloride consists of a fused bicyclic system with a nitrogen atom at position 2 and a carboxylic acid group at position 3 . The stereochemistry is defined by the (1R,3S,5R) configuration, which was confirmed via X-ray crystallography in related derivatives . The hydrochloride salt enhances solubility, making the compound suitable for aqueous applications.

Table 1: Key Structural Descriptors

PropertyValue/Identifier
Molecular FormulaC6H10ClNO2\text{C}_6\text{H}_{10}\text{ClNO}_2
CAS Number1807939-32-7
SMILESC1[C@H]2[C@@H]1NC@@HC(=O)O.Cl
InChIKeyXBEMWFUKTKDJKP-WDCZJNDASA-N
Molecular Weight179.60 g/mol

Spectroscopic Identification

Nuclear magnetic resonance (NMR) and mass spectrometry (MS) are critical for characterizing this compound. The 1H^1\text{H} NMR spectrum of the parent acid (CID 11983697) reveals distinct signals for the bicyclic protons (δ 1.5–3.5 ppm) and the carboxylic acid proton (δ 12.1 ppm) . High-resolution MS data show a predicted collision cross-section (CCS) of 126.7 Ų for the [M+H]+ ion .

Synthesis and Manufacturing

Asymmetric Synthesis Pathway

The compound is synthesized from L-glutamic acid via a multi-step route :

  • Amino Protection: The amino group is protected using di-tert-butyl dicarbonate.

  • DMAP-Catalyzed Cyclization: 4-Dimethylaminopyridine (DMAP) facilitates cyclization to form a pyrrolidine intermediate.

  • Reduction-Dehydration: The ketone group is reduced and dehydrated to introduce a double bond.

  • Asymmetric Simmons-Smith Reaction: Cyclopropanation with diethylzinc and diiodomethane yields the bicyclic core.

  • Hydrolysis: The tert-butoxycarbonyl (Boc) group is removed under acidic conditions to yield the hydrochloride salt .

Table 2: Optimization of Key Reaction Steps

Stereochemical Control

The asymmetric Simmons-Smith reaction is pivotal for establishing the (1R,3S,5R) configuration. X-ray diffraction of intermediates confirmed the stereochemistry, which is critical for biological activity .

Physicochemical Properties

Computed Properties

PubChem lists computed properties such as a topological polar surface area (TPSA) of 49.8 Ų and a monoisotopic mass of 179.035 Da . The compound’s LogP (partition coefficient) is estimated at -1.2, indicating high hydrophilicity .

Stability and Solubility

As a hydrochloride salt, the compound exhibits improved water solubility compared to the free base. Stability studies suggest degradation under prolonged exposure to light or moisture .

CodePrecautionary Statement
P261Avoid breathing dust/fume/gas/mist .
P264Wash hands thoroughly after handling .
P271Use only outdoors or in well-ventilated areas .

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